Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate
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Overview
Description
Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural properties and diverse biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in explosives.
The uniqueness of this compound lies in its combination of a morpholine ring and a pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological and photophysical properties .
Properties
Molecular Formula |
C13H16N4O3 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 7-morpholin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-2-19-13(18)9-7-16-17-10(3-4-15-12(9)17)11-8-14-5-6-20-11/h3-4,7,11,14H,2,5-6,8H2,1H3 |
InChI Key |
UNYCZBURNJNVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3CNCCO3 |
Origin of Product |
United States |
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